1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane

Catalog No.
S14174836
CAS No.
M.F
C10H19Cl
M. Wt
174.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane

Product Name

1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane

IUPAC Name

1-(chloromethyl)-1-(2-methylpentyl)cyclopropane

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

InChI

InChI=1S/C10H19Cl/c1-3-4-9(2)7-10(8-11)5-6-10/h9H,3-8H2,1-2H3

InChI Key

IQBKCANZKKVGLL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1(CC1)CCl

1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane is a chemical compound characterized by its unique cyclopropane structure, which includes a chloromethyl group and a branched alkyl substituent. The molecular formula of this compound is C${10}$H${17}$Cl, indicating that it contains ten carbon atoms, seventeen hydrogen atoms, and one chlorine atom. Cyclopropanes are known for their ring strain due to the three-membered carbon ring, which can influence the reactivity and stability of substituted derivatives like 1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane.

: Recent studies have demonstrated that cyclopropanes can undergo electrochemical C−C bond cleavage, leading to functionalization products with high regioselectivity .
  • Ring Expansion: Cyclopropanes can also undergo ring expansion reactions under specific conditions, often leading to larger ring systems or linear aliphatic compounds .
  • The synthesis of 1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane can be achieved through several methods:

    • One-Pot Synthesis: A common method involves reacting hydroxymethylcyclopropane with mesyl halides (such as methanesulfonyl chloride) in the presence of a tertiary amine to yield chlorinated products .
    • Electrophilic Addition: Cyclopropanes can be synthesized through electrophilic addition reactions involving alkenes and carbenes, which may lead to various substituted cyclopropanes.
    • Carbanion Reactions: The use of carbanions to react with 1,1-dichloro-2-(chloromethyl)cyclopropane can also produce various disubstituted methylenecyclopropanes .

    1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane has potential applications in:

    • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Pharmaceutical Development: Due to its structural properties, it could be explored for developing new therapeutic agents.
    • Material Science: Compounds containing cyclopropane structures are being investigated for their utility in polymer chemistry and materials science.

    Studies on the interactions of cyclopropane derivatives with biological systems are crucial for understanding their potential therapeutic effects. Interaction studies typically involve assessing binding affinities to target proteins or enzymes, evaluating cytotoxicity against various cell lines, and exploring metabolic pathways.

    Several compounds share structural similarities with 1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    1-ChloromethylcyclopropaneChloromethyl group onlySimpler structure without branched alkyl chain
    1-BromomethylcyclopropaneBromine instead of chlorineHigher reactivity due to better leaving group
    2-Methyl-2-cyclopropylpropaneSubstituted cyclopropaneDifferent branching pattern affecting stability
    3-Chloro-3-methylcyclobutaneFour-membered ring insteadDifferent ring strain and reactivity profile

    Uniqueness

    The uniqueness of 1-(Chloromethyl)-1-(2-methylpentyl)cyclopropane lies in its specific combination of a chloromethyl group and a branched alkyl substituent on a cyclopropane ring. This combination provides distinct chemical reactivity and potential biological activity compared to simpler or differently substituted cyclopropanes.

    XLogP3

    4.2

    Exact Mass

    174.1175283 g/mol

    Monoisotopic Mass

    174.1175283 g/mol

    Heavy Atom Count

    11

    Dates

    Modify: 2024-08-10

    Explore Compound Types